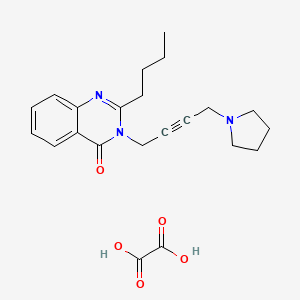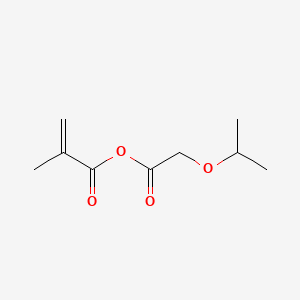
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate is an organic compound with the molecular formula C9H14O4. It is a derivative of methacrylic acid and is used in various chemical and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with isopropyl glycolate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Methacrylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted methacrylate esters.
Wissenschaftliche Forschungsanwendungen
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (2-propan-2-yloxyacetyl) 2-methylprop-2-enoate involves its reactivity as an ester. The ester group can undergo hydrolysis to release methacrylic acid, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: A simpler ester of methacrylic acid, commonly used in the production of poly(methyl methacrylate) (PMMA).
Ethyl methacrylate: Another ester of methacrylic acid, used in similar applications as methyl methacrylate.
Butyl methacrylate: A longer-chain ester, providing different physical properties to the resulting polymers.
Uniqueness
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate is unique due to its isopropyl glycolate moiety, which imparts distinct reactivity and properties compared to other methacrylate esters. This uniqueness makes it valuable in specialized applications where specific reactivity or physical properties are required.
Eigenschaften
CAS-Nummer |
23684-11-9 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
(2-propan-2-yloxyacetyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)9(11)13-8(10)5-12-7(3)4/h7H,1,5H2,2-4H3 |
InChI-Schlüssel |
OHBMDHCQVRSPBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(=O)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


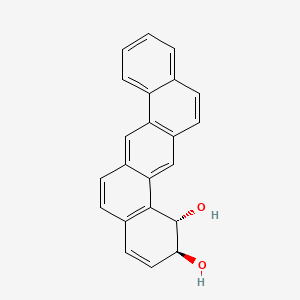


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)

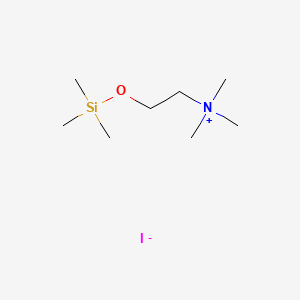


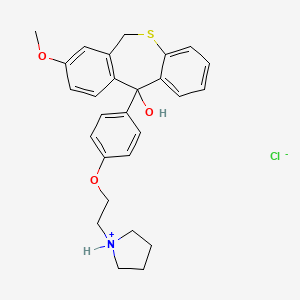
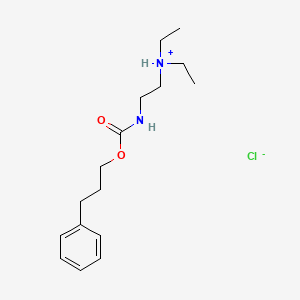

![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
